molecular formula C19H12ClNO4 B2978092 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate CAS No. 953016-72-3

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate

Cat. No.: B2978092
CAS No.: 953016-72-3
M. Wt: 353.76
InChI Key: XAGWJTFMBFGKHJ-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran core esterified to a substituted oxazole moiety. The benzofuran group is a bicyclic heteroaromatic system, while the oxazole ring incorporates a 4-chlorophenyl substituent at the 5-position. This structural motif is common in medicinal chemistry, where benzofuran derivatives are explored for antimicrobial, antifungal, and anti-inflammatory activities . The chlorophenyl group enhances lipophilicity and may influence binding interactions in biological targets, such as enzymes or receptors.

Crystallographic characterization of such compounds typically employs programs like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO4/c20-14-7-5-12(6-8-14)17-10-15(21-25-17)11-23-19(22)18-9-13-3-1-2-4-16(13)24-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGWJTFMBFGKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring through a cyclization reaction involving a chlorophenyl-substituted nitrile and an appropriate aldehyde under acidic or basic conditions. The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction using benzofuran and an acyl chloride derivative. The final step involves esterification to link the oxazole and benzofuran rings, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the oxazole ring with a cyclopentanone (as in the fungicide intermediate) shifts the scaffold from heteroaromatic to aliphatic, altering metabolic stability and target specificity.
  • Removal of the chlorine atom (third entry) reduces molecular weight and logP, which may decrease bioactivity in environments requiring hydrophobic interactions.

Physicochemical and Bioactivity Trends

  • Solubility: The oxazole-benzofuran hybrid likely exhibits lower aqueous solubility than the cyclopentanone analog due to aromatic stacking.
  • Thermodynamic Stability : Oxazole rings are less prone to hydrolysis compared to esters, suggesting better stability under physiological conditions.
  • Antifungal Potency : The chlorophenyl group’s electron-withdrawing effects may enhance interactions with fungal cytochrome P450 enzymes, analogous to metconazole’s mode of action .

Biological Activity

Introduction

The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

This compound features a unique combination of an oxazole ring and a benzofuran moiety, which are known for their diverse pharmacological properties. The presence of the 4-chlorophenyl group may enhance its interaction with biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a related compound demonstrated significant inhibition of human carbonic anhydrase (hCA) isoforms, which are implicated in tumor growth and metastasis. The best-performing derivatives exhibited inhibition constants (KIK_I) in the micromolar range, indicating promising anticancer activity .

In a specific case study involving MDA-MB-231 breast cancer cells, treatment with benzofuran-based derivatives resulted in cell cycle arrest and increased apoptosis rates. The percentage of cells in the sub-G1 phase increased significantly, indicating enhanced apoptotic activity upon treatment with these compounds .

Antimicrobial Activity

Benzofuran derivatives have also shown antimicrobial properties. A study reported that certain benzofuran compounds exhibited activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinities of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate with various biological targets. These studies suggest that the compound has a strong potential to bind to specific proteins involved in cancer progression and microbial resistance .

Research Findings and Case Studies

Study Findings Biological Activity
Study 1Inhibition of hCA II with KIK_I values ranging from 3.1–67.1 μMAnticancer
Study 2Increased apoptosis in MDA-MB-231 cells treated with benzofuran derivativesAnticancer
Study 3Antimicrobial activity against Gram-positive bacteriaAntimicrobial

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